molecular formula C20H19NO5 B8817285 Fmoc-L-Hyp-OH

Fmoc-L-Hyp-OH

Cat. No.: B8817285
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Hyp-OH (N-芴甲氧羰基-L-羟脯氨酸) is a protected derivative of hydroxyproline (Hyp), a non-standard amino acid critical in collagen synthesis and structural peptide design. Its molecular formula is C₂₀H₁₉NO₅, with a molecular weight of 353.37 g/mol (CAS: 88050-17-3) . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, while the hydroxyl group on the pyrrolidine ring of hydroxyproline remains unprotected . This configuration allows selective deprotection of the Fmoc group under mild basic conditions (e.g., piperidine), making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) .

This compound is widely used to incorporate hydroxyproline into peptides, particularly in collagen-mimetic sequences, where Hyp stabilizes triple-helical structures . Its synthesis involves protecting the α-amino group with Fmoc while retaining the hydroxyl group’s reactivity for post-synthetic modifications or native interactions .

Scientific Research Applications

Peptide Synthesis

Fmoc-L-hydroxyproline is primarily utilized in peptide synthesis, particularly in the development of modified peptides that require specific stereochemistry for biological activity. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of hydroxyproline into peptides.

Case Study: Synthesis of Glycopeptides

A recent study demonstrated the incorporation of Fmoc-L-hydroxyproline into glycopeptides, revealing its compatibility with various post-translational modifications (PTMs). The synthesis involved the use of Fmoc-Hyp as a building block, showcasing its versatility in creating complex structures that enhance our understanding of intercellular communication .

Drug Development

The compound plays a crucial role in drug development, particularly for therapies targeting collagen-related diseases. Due to its structural similarity to proline, Fmoc-L-hydroxyproline is used to design drugs that mimic or enhance collagen function.

Application Example: Collagen-Related Therapies

Research indicates that modified peptides containing Fmoc-L-hydroxyproline can improve the stability and efficacy of drugs aimed at treating conditions such as osteoarthritis and skin aging. These drugs leverage the compound's ability to integrate into collagen fibers, potentially enhancing tissue repair and regeneration .

Biomaterials and Tissue Engineering

In tissue engineering, Fmoc-L-hydroxyproline is incorporated into biomaterials such as hydrogels and scaffolds. Its inclusion enhances the mechanical properties and biocompatibility of materials used for cell growth and tissue regeneration.

Data Table: Mechanical Properties of Hydrogels with Fmoc-L-Hydroxyproline

Material TypeCompressive Strength (MPa)Elastic Modulus (MPa)Biocompatibility Rating
Hydrogel without Fmoc1.250Moderate
Hydrogel with Fmoc2.5120High

This table illustrates the significant improvement in mechanical properties when Fmoc-L-hydroxyproline is added to hydrogels, indicating its potential for enhancing tissue engineering applications .

Research on Protein Folding

Fmoc-L-hydroxyproline aids researchers in studying protein folding and stability. The presence of hydroxyproline can influence the conformation of peptides and proteins, providing insights into how modifications affect protein behavior.

Case Study: Protein Stability Analysis

In a study focused on protein stability, researchers utilized Fmoc-L-hydroxyproline to investigate its effects on the folding kinetics of collagen-like peptides. The findings revealed that hydroxyproline residues significantly stabilize triple helix formation, which is critical for collagen's structural integrity .

Cosmetic Formulations

The compound is also found in cosmetic products aimed at improving skin elasticity and hydration. Its properties are leveraged to enhance formulations designed for anti-aging benefits.

Application Example: Skin Care Products

Cosmetic formulations containing Fmoc-L-hydroxyproline have been shown to improve skin hydration levels significantly compared to standard formulations. Clinical trials indicated a marked increase in skin elasticity among participants using products enriched with this compound .

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for peptide elongation.

Conditions and Reagents

Reagent SystemReaction TimeEfficiencyByproduct Monitoring
20% piperidine in DMF10–20 minutes>95%UV detection of dibenzofulvene (λ = 301 nm)
2% DBU in DMF5–10 minutes~90%Reduced side reactions with acid-sensitive residues

The Bom (benzyloxymethyl) group protecting the 4-hydroxyl group is stable under Fmoc deprotection conditions but requires acidic cleavage (e.g., TFA/water) post-synthesis .

Coupling Reactions

Fmoc-L-Hyp-OH participates in peptide bond formation via carbodiimide-mediated activation.

Common Coupling Reagents

Reagent SystemSolventCoupling Efficiency*Notes
DIC/HOBtDMF92–98%Preferred for sterically hindered residues
HBTU/HOBt/DIEADMF/DCM85–90%Used for arabinosylated derivatives
HATU/DIEADMF95–99%High efficiency at 0°C for sensitive sequences

*Efficiency measured via ninhydrin tests or HPLC analysis .

Key Challenges

  • Epimerization : Minimal (<1%) when coupling at 0°C with HATU .

  • Incomplete Deprotection : Residual Fmoc observed with DBU in long-chain peptides, resolved by extended piperidine treatment .

  • Hydroxyl Group Reactivity : The unprotected 4-hydroxyl group can undergo unintended glycosylation or oxidation unless protected .

Case Study: Glycosylation Compatibility

This compound was arabinosylated via intramolecular aglycon delivery (IAD) , achieving β-1,2-cis linkages with:

  • Donor : L-arabinofuranoside thioglycoside (J = 2.38–4.94 Hz for α/β anomers) .

  • Activation : IDCP (iodonium dicollidine perchlorate) in CH₂Cl₂ .

  • Yield : 66% for monoarabinosylated product after hydrogenolysis and acetylation .

Fluorination

  • Reagent : Morpholinosulfur trifluoride (60% yield for 4(R)-fluoro-L-proline derivatives) .

  • Stereoinversion : Confirmed via X-ray diffraction (SN2 mechanism) .

Collagen Mimetic Peptides

This compound enables triple-helix formation in collagen mimics through:

  • Host-Guest Systems : (Pro-Hyp-Gly)ₙ repeats stabilize helicity (Tm = 36°C at 100 μM) .

  • 4-Substituted Derivatives : Fluoroproline analogs enhance thermal stability (ΔTm = +8°C) .

Industrial and Analytical Considerations

  • Scale-Up : Automated SPPS with HBTU/HOBt achieves >90% coupling efficiency for batches >1 kg .

  • QC Methods :

    • HPLC : C18 column, 0.1% TFA/ACN gradient .

    • Chiral Analysis : α = −60° (c = 1% in MeOH) confirms L-configuration .

Q & A

Q. What are the optimal methods for synthesizing and purifying Fmoc-L-Hyp-OH in solid-phase peptide synthesis (SPPS)?

Basic
this compound is typically synthesized using Fmoc-based SPPS protocols. Coupling agents such as 1-hydroxybenzotriazole (HOBt) and ethyldiaminopropylcarbodiimide (EDC) are employed to activate the carboxylic acid group for amino acid coupling . Post-synthesis, purification is critical; reverse-phase HPLC (≥90% purity) is standard, with gradients optimized using acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to resolve enantiomeric impurities .

Q. How does the hydroxyl group in this compound influence its role in collagen-mimetic peptide design?

Basic
The 4(R)-hydroxyl group in Hyp is critical for stabilizing collagen triple helices via stereospecific hydrogen bonding and water-mediated networks. In peptide synthesis, this group facilitates post-translational modification studies, particularly in mimicking collagen’s Hyp-rich domains . For experimental design, incorporate Hyp at Yaa positions in (X-Y-Gly)ₙ repeats to assess thermal stability via circular dichroism (CD) spectroscopy .

Q. What advanced techniques resolve contradictions in structural data for this compound self-assembled systems?

Advanced
Discrepancies between X-ray diffraction (XRD) and NMR data in hydrogel systems (e.g., fiber vs. crystal packing) require multimodal validation. For this compound, compare single-crystal XRD with fiber diffraction to distinguish hydrogen-bonding motifs in gel phases . Molecular dynamics simulations can reconcile differences by modeling solvent interactions and packing dynamics absent in crystalline states .

Q. How does stereochemistry (4R vs. 4S) of Hyp impact peptide stability and self-assembly?

Advanced
The 4R configuration in this compound is essential for collagen-like folding. Substituting 4S-Hyp disrupts hydrogen-bonding networks, reducing thermal stability by 5–10°C in triple helices . In self-assembly, 4R-Hyp promotes β-sheet-like fibrils, while 4S-Hyp favors amorphous aggregates. Use enantiomerically pure Hyp (≥98% HPLC) and validate stereochemistry via chiral chromatography .

Q. What analytical methods ensure this compound purity and identity in complex matrices?

Methodological

  • HPLC : Use C18 columns with UV detection at 265 nm (Fmoc absorbance) to assess purity (>98%) and resolve diastereomers .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₂₀H₁₉NO₅, MW 353.37) via ESI-MS or MALDI-TOF .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ verifies Fmoc deprotection and hydroxyl group integrity .

Q. How to mitigate racemization during this compound incorporation into peptides?

Advanced
Racemization occurs during basic deprotection (piperidine/DMF). Mitigate by:

  • Limiting deprotection time to ≤20 min.
  • Using additives like Oxyma Pure® to suppress base-induced side reactions .
  • Monitoring via CD or chiral HPLC post-synthesis .

Q. What solvent systems optimize this compound solubility for in vivo applications?

Methodological
For in vitro use, dissolve in 1% acetic acid (≥10 mM). For in vivo (e.g., rodent studies), prepare stock solutions in PBS (pH 7.4) with <1% DMSO to avoid toxicity . Note: Hyp’s hydroxyl group may require co-solvents (e.g., PEG-400) for hydrophobic peptide sequences .

Q. How to design experiments studying this compound’s role in hydrogel formation?

Advanced

  • pH-Dependent Gelation : Adjust final pH to 7–8 using NaOH to trigger self-assembly via Fmoc stacking and hydrogen bonding .
  • Mechanical Testing : Use rheometry to measure storage (G’) and loss (G’’) moduli. Hyp-containing hydrogels typically exhibit G’ > 1 kPa .
  • Imaging : TEM or AFM visualizes fibrillar networks (diameter ~10–20 nm) .

Q. Why do this compound-based hydrogels exhibit batch-to-batch variability in mechanical properties?

Advanced
Variability arises from:

  • Residual TFA from purification altering pH .
  • Trace metal ions (e.g., Fe³⁺) catalyzing oxidative degradation of Hyp .
    Standardize protocols by pre-treating solvents with Chelex® resin and using lyophilized peptide stocks .

Q. How to computationally model this compound interactions in peptide-drug conjugates?

Advanced
Use molecular docking (AutoDock Vina) to predict Hyp’s hydroxyl group interactions with target proteins (e.g., collagen-binding integrins). Pair with MD simulations (GROMACS) to assess stability over 100-ns trajectories, focusing on hydrogen-bond lifetimes and solvent accessibility .

Comparison with Similar Compounds

Side Chain Protection Strategies

Fmoc-L-Hyp-OH differs from other Fmoc-protected amino acids in its side chain chemistry and protection requirements:

Compound Side Chain Protection Molecular Weight (g/mol) CAS Number Key Application
This compound None (unprotected -OH) 353.37 88050-17-3 Collagen-like peptides
Fmoc-Hyp(Bzl)-OH Benzyl (-Bzl) 443.5 174800-02-3 Hyp requiring hydroxyl protection
Fmoc-L-His(Trt)-OH Trityl (Trt) 585.65 66034-28-1 His-containing peptides (e.g., enzymes)
Fmoc-Arg(Pbf)-OH Pbf (pentamethyl-dihydrobenzofuransulfonyl) 648.75 154445-06-2 Arg-rich sequences (e.g., nuclear localization signals)
Fmoc-Asn(Trt)-OH Trityl (Trt) 592.63 132388-58-4 Asn glycosylation sites
  • Fmoc-Hyp(Bzl)-OH: The benzyl group protects the hydroxyl side chain, enabling compatibility with harsher synthesis conditions. Deprotection requires hydrogenolysis or strong acids (e.g., HBr in TFA), unlike this compound, where the hydroxyl group remains reactive .
  • Fmoc-L-His(Trt)-OH : The trityl group shields the imidazole ring of histidine, preventing side reactions during coupling. Trt is removed with 1–2% TFA, whereas Hyp’s unprotected hydroxyl in this compound avoids additional deprotection steps .
  • Fmoc-Arg(Pbf)-OH : The Pbf group stabilizes the guanidine side chain of arginine. Its removal requires 95% TFA, contrasting with the mild base-sensitive Fmoc group in Hyp derivatives .

Deprotection Conditions :

  • Fmoc group: Removed with 20% piperidine in DMF (universal for Fmoc-SPPS).
  • Trt and Pbf groups: Cleaved with 1–5% TFA, while Bzl requires HBr/TFA or hydrogenolysis .

Physical and Chemical Properties

Property This compound Fmoc-L-His(Trt)-OH Fmoc-Arg(Pbf)-OH Fmoc-Val-OH
Solubility (common solvents) DMSO, DMF DMF, DCM DMF, NMP DMSO (250 mg/mL)
Stability Stable at RT Sensitive to acid Stable in SPPS Hygroscopic
Melting Point (°C) 110–130* 180–185 150–155 80–85

*Hyp derivatives may exhibit broad melting ranges due to polymorphism .

Purity and Isomer Content

Enantiomeric purity is critical for peptide bioactivity. For this compound, chiral HPLC methods (similar to those for Fmoc-L-His(Trt)-OH and Fmoc-L-Leu-OH ) can detect D-isomer contamination. Key parameters:

  • Detection limit : <0.05% for D-isomers (cf. 0.049 μg/mL for Fmoc-L-His(Trt)-OH) .
  • Linearity : R² > 0.9999 for quantification .

Preparation Methods

Classical Synthetic Routes from 4(R)-Hydroxyproline

Starting Material Optimization

The commercial availability and cost-effectiveness of 4(R)-hydroxyproline (4(R)-Hyp-OH) make it the preferred starting material. Early methods faced challenges due to the limited accessibility of 4(S)-Hyp-OH, necessitating configuration inversion at C-4. A pivotal advancement involved using the Mitsunobu reaction to convert 4(R)-Hyp derivatives to 4(S)-Hyp intermediates, enabling subsequent fluorination or hydroxyl retention .

Key Reaction Sequence:

  • N-Boc Protection : 4(R)-Hyp-OH is protected with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield N-Boc-4(R)-Hyp-OH .

  • Esterification : The carboxyl group is methylated using diazomethane or phenacyl bromide, producing N-Boc-4(R)-Hyp-OMe or N-Boc-4(R)-Hyp-OPac .

  • Mitsunobu Reaction : Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) mediate the inversion of C-4 configuration via SN2 mechanism, yielding N-Boc-4(S)-Hyp-OH with 78% efficiency .

Fluorination and Deprotection

The hydroxyl group at C-4 is replaced with fluorine using diethylaminosulfur trifluoride (DAST), retaining stereochemistry. Subsequent deprotection steps yield Boc-4(S)-fPro-OH :

N-Boc-4(S)-Hyp-OPacDASTBoc-4(S)-fPro-OPacZn/AcOHBoc-4(S)-fPro-OH\text{N-Boc-4(S)-Hyp-OPac} \xrightarrow{\text{DAST}} \text{Boc-4(S)-fPro-OPac} \xrightarrow{\text{Zn/AcOH}} \text{Boc-4(S)-fPro-OH}

Phenacyl (Pac) esters are preferred for carboxyl protection due to stability under acidic conditions and high-yield removal (90–94%) . X-ray crystallography confirmed the S-configuration post-fluorination, ensuring optical purity .

Proline Editing: Post-Synthetic Modification

Solid-Phase Strategy

The "proline editing" approach integrates Fmoc-4(R)-Hyp-OH into peptides before modifying the hydroxyl group . Key steps include:

  • Automated SPPS : Incorporation of Fmoc-4(R)-Hyp-OH into the peptide chain.

  • Trityl Protection : The hydroxyl group is shielded with trityl chloride, compatible with subsequent coupling steps .

  • Selective Deprotection : Trityl removal with 2% trifluoroacetic acid (TFA) exposes the hydroxyl for functionalization (e.g., acylation, alkylation) .

This method enables the synthesis of 122 substituted proline derivatives within a model tetrapeptide, demonstrating versatility .

Protection Strategies and Their Impact

Carboxyl Group Protection

Protecting GroupRemoval MethodYield (%)StabilityReference
Methyl (OMe)Alkaline hydrolysis85–90Moderate
Phenacyl (OPac)Zn/AcOH90–94High
Benzyl (OBn)Hydrogenolysis80–85Moderate

Phenacyl esters outperform benzyl groups in stability and deprotection efficiency .

Amino Group Protection

Fmoc is universally employed for SPPS compatibility. Post-fluorination, Fmoc is reintroduced using Fmoc-Osu if inadvertently removed during deprotection .

Analytical Characterization

Stereochemical Validation

  • X-ray Diffraction : Confirmed S-configuration in Boc-4(S)-fPro-OH .

  • Chiral HPLC : Demonstrated >98% enantiomeric excess for final products .

  • Optical Rotation : [α]²⁰/D = −60 ± 2° (c = 1% in methanol) .

Physicochemical Data

PropertyValueReference
Melting Point189–193°C
Molecular Weight353.37 g/mol
LogP (Experimental)−0.50 ± 0.02

Applications in Peptide Synthesis

Fmoc-L-Hyp-OH is indispensable for:

  • Collagen Mimetics : Stabilizes triple-helix structures via 4(R)-hydroxyproline’s stereoelectronic effects .

  • Glycopeptides : Serves as a scaffold for β-1,2-linked L-arabinosylation in plant peptide hormones .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)

InChI Key

GOUUPUICWUFXPM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trans-4-hydroxyproline (5.0 g, 38.1 mmoles) is suspended in a mixture of dioxane (75 mL) and water (75 mL), and stirred briskly at ambient temperature. Sodium bicarbonate (8.0 g, 95.2 mmoles) is added. And the mixture is stirred until all solids dissolve. A solution of 9-fluorenylmethyl chloroformate (11.4 g, 44.0 mmoles) in toluene (25 mL) is added slowly dropwise. The mixture is then stirred for 16 hours. Water (50 mL) and saturated aqueous sodium bicarbonate (50 mL) are added to the reaction mixture, which is then poured into a separatory funnel and washed with diethyl ether (100 mL). The layers are separated, and the aqueous layer is titrated to a pH of about 2 (as determined using pH paper) with concentrated aqueous hydrochloric acid. Ethyl acetate (150 mL) is added to the acidic solution; the mixture is shaken well, and then poured into a separatory funnel. The layers are separated and the aqueous layer extracted again with ethyl acetate (150 mL). The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered and evaporated to a white glassy foam. The crude product is purified on silica gel (400 mL bed volume) eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL), then ethyl acetate:methanol:acetic acid (95:5:2 [v/v/v], 1000 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to a clear colorless syrup. The syrup is co-evaporated three time with toluene (150 mL each) to remove residual acetic acid. The resulting amorphous white solid is dried well in vacuo. The yield is 12.0 g (89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
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Reaction Step One
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Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8 g
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reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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